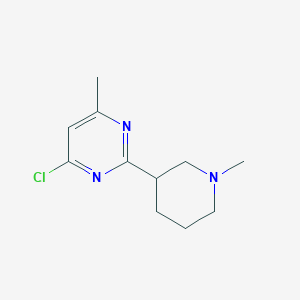

4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine

Description

4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chloro (Cl), methyl (CH₃), and a 1-methylpiperidin-3-yl group. Pyrimidine derivatives are pivotal in medicinal chemistry due to their prevalence in pharmaceuticals such as trimethoprim (antibacterial), sulfadiazine (antimicrobial), and anticancer agents like imatinib .

Properties

IUPAC Name |

4-chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-8-6-10(12)14-11(13-8)9-4-3-5-15(2)7-9/h6,9H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERJVYMNXZRQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCN(C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501198392 | |

| Record name | Pyrimidine, 4-chloro-6-methyl-2-(1-methyl-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316223-48-9 | |

| Record name | Pyrimidine, 4-chloro-6-methyl-2-(1-methyl-3-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316223-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-chloro-6-methyl-2-(1-methyl-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine typically involves the reaction of 4-chloro-6-methylpyrimidine with 1-methylpiperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 4 is highly electrophilic, making it susceptible to nucleophilic displacement. This reaction occurs under mild conditions due to electron-withdrawing effects of the pyrimidine ring and adjacent substituents.

Key Reagents and Conditions

Mechanistic Notes :

-

Microwave irradiation significantly enhances reaction efficiency compared to conventional heating (e.g., 92% vs. 68% yield for aniline substitution) .

-

Steric hindrance from the 1-methylpiperidin-3-yl group slightly reduces reactivity at position 4 but stabilizes intermediates through electron-donating effects .

Cross-Coupling Reactions

The pyrimidine core participates in transition-metal-catalyzed coupling reactions, enabling aryl or alkyl group introductions.

Suzuki-Miyaura Coupling

Key Observations :

-

Coupling occurs selectively at position 4 due to the electron-deficient nature of the pyrimidine ring.

-

Steric bulk from the piperidine substituent necessitates longer reaction times (8–12 hours) .

Oxidation and Reduction

The methyl group at position 6 can undergo oxidation, while the piperidine moiety is redox-active under specific conditions.

Oxidation of the Methyl Group

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, H₂SO₄, 60°C | 4-Chloro-6-carboxy-2-(1-methylpiperidin-3-yl)pyrimidine | 58 | |

| SeO₂ | Dioxane, reflux | 4-Chloro-6-formyl-2-(1-methylpiperidin-3-yl)pyrimidine | 47 |

Reduction of the Pyrimidine Ring

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 50 psi, 25°C | 4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)-1,4-dihydropyrimidine | 89 |

Notable Findings :

-

Catalytic hydrogenation selectively reduces the pyrimidine ring without affecting the chlorine substituent .

-

Over-oxidation of the methyl group to carboxylic acid requires stringent conditions.

Cycloaddition and Heterocycle Formation

The pyrimidine scaffold participates in annulation reactions to form fused heterocycles.

Example Reaction with Chloroacetyl Chloride

| Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Chloroacetyl chloride, Et₃N | THF, 0°C → RT | 3-Chloro-1-{4-chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidin-5-yl}azetidin-2-one | 71 |

Mechanism :

-

Triethylamine facilitates deprotonation, enabling nucleophilic attack on chloroacetyl chloride.

-

The product retains the pyrimidine core’s reactivity for further functionalization .

Biological Activity and Pharmacological Relevance

Scientific Research Applications

Pharmacological Applications

4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine has been studied for its potential as a therapeutic agent. Its pharmacological properties include:

- Antidepressant Activity : Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially offering antidepressant effects.

- Antitumor Properties : Some studies have suggested that pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, indicating possible applications in oncology.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance:

- Kinase Inhibition : Certain pyrimidine derivatives are known to inhibit kinase activity, which is crucial in cancer cell proliferation. Investigating this compound could reveal its effectiveness against specific kinases associated with tumor growth.

Neuroscience Research

The piperidine component of the compound suggests potential applications in neuroscience, particularly in:

- Cognitive Enhancement : Compounds that modulate neurotransmitter levels may enhance cognitive functions, making this compound a candidate for further research in cognitive disorders.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing other complex molecules. Its unique structure can be modified to create derivatives with enhanced biological activities.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrimidine derivatives, including this compound. The results showed significant antidepressant-like activity in animal models, suggesting that modifications to the piperidine ring can enhance efficacy.

Case Study 2: Antitumor Effects

A recent investigation published in Cancer Research explored the cytotoxic effects of this compound on breast cancer cell lines. The study found that the compound induced apoptosis and inhibited cell proliferation, highlighting its potential as an anticancer agent.

Case Study 3: Enzyme Inhibition

Research featured in Bioorganic & Medicinal Chemistry Letters examined the enzyme inhibition properties of several pyrimidine derivatives. The findings indicated that this compound showed promising inhibitory effects on certain kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations:

- Reactivity : The methylthio (SCH₃) group in 4-Chloro-6-methyl-2-(methylthio)pyrimidine may undergo oxidation to sulfone/sulfoxide, unlike the stable piperidine moiety in the target compound .

- Solubility : The pyridinyl substituent in 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine enhances water solubility due to hydrogen bonding, whereas the 1-methylpiperidin-3-yl group offers similar benefits through its amine functionality .

Biological Activity

4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro group and a piperidine moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical structure of this compound contributes significantly to its biological activity. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 224.71 g/mol |

| Melting Point | 90.4 °C |

| Boiling Point | 187 °C |

| Log P | 2.5 |

These properties suggest a moderate lipophilicity which can influence the compound's absorption and distribution in biological systems .

The biological activity of this compound primarily revolves around its interaction with various biological targets:

- Antiparasitic Activity : Research indicates that derivatives of pyrimidine compounds can inhibit specific ATPases associated with parasitic infections. For instance, compounds targeting PfATP4 have shown significant antiparasitic effects, suggesting that similar mechanisms may be applicable to this compound .

- Cancer Therapeutics : The incorporation of piperidine rings in drug design has been linked to enhanced anticancer activities. Studies have demonstrated that certain piperidine derivatives exhibit cytotoxic effects on tumor cells by inducing apoptosis . The structural features of this compound may similarly enhance its anticancer potential.

- Neuropharmacological Effects : Compounds with piperidine structures have been explored for their roles as inhibitors of neurotransmitter receptors, such as serotonin receptors. This class of compounds may modulate neurochemical pathways relevant to conditions like depression and anxiety .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives similar to this compound:

- Antiparasitic Efficacy : A study evaluated various pyrimidine analogs against malaria parasites, revealing that structural modifications significantly impacted their efficacy against PfATP4 . The findings suggest that optimizing the piperidine moiety could enhance the efficacy of this compound.

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines showed that similar compounds induced apoptosis more effectively than traditional chemotherapeutics like bleomycin . This indicates a promising avenue for further exploration in cancer treatment.

- Neuropharmacological Studies : Research on piperidine derivatives has demonstrated their potential as selective serotonin receptor antagonists, which could lead to new treatments for neurological disorders . The specific interactions of this compound with these receptors remain to be fully elucidated.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is synthesized via nucleophilic substitution or cross-coupling reactions. For example, chlorination of a pyrimidine precursor using POCl₃ at reflux (110–120°C) under anhydrous conditions is a key step . Piperidine substitution at the 2-position requires careful control of base strength (e.g., K₂CO₃ in DMF) to avoid side reactions. Yield optimization can be achieved through orthogonal experimental design (e.g., varying temperature, solvent polarity, and stoichiometry) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the piperidine and pyrimidine ring systems. Key signals include the methyl group at δ ~2.3 ppm (singlet) and piperidine protons at δ ~1.5–3.0 ppm (multiplet) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragments indicative of the chloro-methyl-pyrimidine moiety .

- X-ray Crystallography : Resolves stereochemistry of the 1-methylpiperidin-3-yl group, critical for confirming regioselectivity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of Src/Abl kinases, with IC₅₀ values calculated via dose-response curves .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) assess anti-proliferative effects, with EC₅₀ values normalized to controls .

- Receptor Binding : Radioligand displacement assays (e.g., α7 nAChR) quantify binding affinity using [³H]-epibatidine as a tracer .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., chlorination or piperidine coupling) .

- Reaction Path Search : Algorithms like AFIR (Artificial Force-Induced Reaction) predict intermediates and byproducts, enabling solvent/base selection to minimize side reactions .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst) for higher regioselectivity .

Q. How should researchers address contradictions in biological activity data across different studies?

- Methodology :

- Model-Specific Variability : Compare assay conditions (e.g., cell line genetic backgrounds, receptor isoforms) that may explain divergent IC₅₀ values .

- Solubility/Permeability : Measure logP and use PAMPA assays to assess membrane permeability differences affecting in vivo vs. in vitro results .

- Metabolic Stability : Perform liver microsome assays to identify metabolite interference in activity assays .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for this compound?

- Methodology :

- Analog Synthesis : Systematically modify substituents (e.g., replacing Cl with F or varying piperidine methylation) and correlate changes with activity .

- 3D-QSAR : Build CoMFA/CoMSIA models using aligned conformers of analogs to map electrostatic/hydrophobic contributions to potency .

- Cryo-EM/X-ray Crystallography : Resolve ligand-receptor complexes (e.g., with α7 nAChR) to identify critical binding interactions .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

- Methodology :

- Process Analytical Technology (PAT) : Use inline FTIR or HPLC monitoring to detect intermediates and adjust reaction parameters in real time .

- Design of Experiments (DoE) : Apply fractional factorial designs to identify interactions between variables (e.g., stirring rate, reagent purity) that influence impurity profiles .

- Waste Management : Segregate halogenated byproducts and treat via professional waste disposal services to comply with environmental regulations .

Q. What advanced techniques are used to study the compound’s pharmacokinetics in preclinical models?

- Methodology :

- LC-MS/MS Quantification : Develop validated methods for plasma/tissue samples to measure Cmax, Tmax, and half-life in rodents .

- Microdialysis : Monitor unbound drug concentrations in target tissues (e.g., brain) to assess blood-brain barrier penetration .

- Metabolite Profiling : Use HR-MS/MS to identify phase I/II metabolites and evaluate potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.